molecular formula C6H6FNOS B13110157 4-Fluorobenzenesulfinamide

4-Fluorobenzenesulfinamide

Cat. No.: B13110157
M. Wt: 159.18 g/mol
InChI Key: CGMMMJTXXAKTRV-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfinamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a fluorine atom attached to the benzene ring and a sulfinamide group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzenesulfinamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzenesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobenzenesulfonic acid.

    Reduction: Reduction reactions can convert it into 4-fluorobenzenesulfinic acid.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-fluorobenzenesulfonic acid, 4-fluorobenzenesulfinic acid, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-Fluorobenzenesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorobenzenesulfinamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of this enzyme by binding to its active site, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-Fluorobenzenesulfonamide
  • 4-Fluorobenzenesulfinic acid
  • 4-Fluorobenzenesulfonic acid

Comparison: 4-Fluorobenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid counterparts. This uniqueness makes it a valuable compound for specific chemical transformations and applications .

Properties

Molecular Formula

C6H6FNOS

Molecular Weight

159.18 g/mol

IUPAC Name

4-fluorobenzenesulfinamide

InChI

InChI=1S/C6H6FNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2

InChI Key

CGMMMJTXXAKTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)N

Origin of Product

United States

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